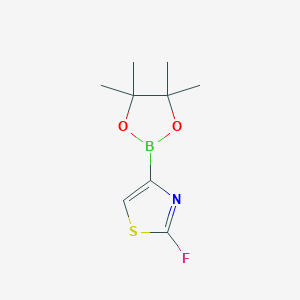
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, also known as MPP, is a boronic acid derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester inhibits the activity of PARP-1 and PARP-2 by binding to the catalytic domain of these enzymes. This binding prevents the enzymes from repairing damaged DNA, leading to cell death in cancer cells. In addition, 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In addition, 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is its low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
Future research on 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester could focus on its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies could investigate the optimal dosage and administration of 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, as well as its potential side effects. Other areas of research could include the development of new synthesis methods for 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester and the investigation of its potential applications in other fields, such as material science.
合成法
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The Suzuki-Miyaura coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-iodo-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a copper co-catalyst. The Buchwald-Hartwig coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a phosphine ligand.
科学的研究の応用
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammatory diseases. 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and inflammation. Inhibition of these enzymes has been shown to enhance the efficacy of chemotherapy and reduce inflammation in animal models.
特性
IUPAC Name |
3-(4-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-7-18-19(10-11)13-6-12(8-17-9-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRULNMKMKYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

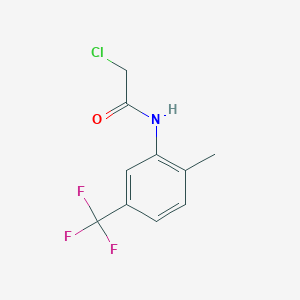



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)

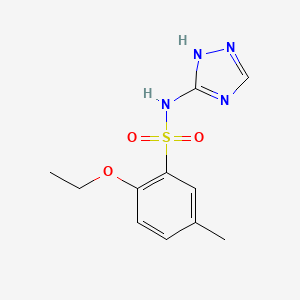

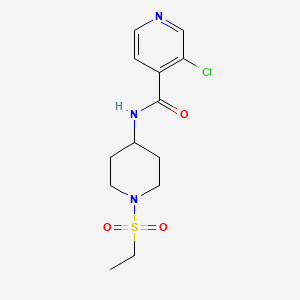
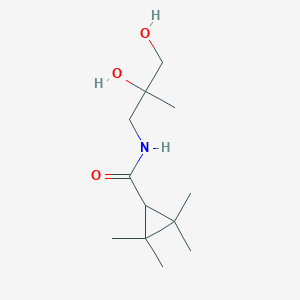
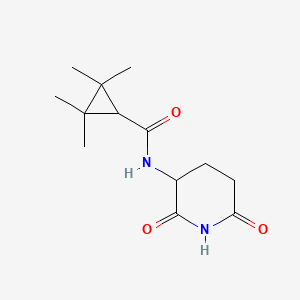
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
